3-Bromofluorobenzene-13C6

Bioanalysis ADME Internal Standard

3-Bromofluorobenzene-13C6 (m-Bromofluorobenzene-13C6) is a stable isotope-labeled analog of the widely used synthetic intermediate, 3-bromofluorobenzene, wherein all six carbon atoms of the aromatic ring are uniformly enriched with carbon-13 (13C6). As a halogenated aromatic compound featuring meta-substituted bromine and fluorine atoms, it retains the core chemical reactivity of its unlabeled counterpart while possessing a distinct isotopic signature that enables its use as a quantitative internal standard in mass spectrometry-based applications and as a tracer in metabolic flux studies.

Molecular Formula C6H4BrF
Molecular Weight 180.95 g/mol
Cat. No. B12055716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromofluorobenzene-13C6
Molecular FormulaC6H4BrF
Molecular Weight180.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyQDFKKJYEIFBEFC-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromofluorobenzene-13C6: A Carbon-13 Labeled Building Block for Precise Quantification and Metabolic Tracing


3-Bromofluorobenzene-13C6 (m-Bromofluorobenzene-13C6) is a stable isotope-labeled analog of the widely used synthetic intermediate, 3-bromofluorobenzene, wherein all six carbon atoms of the aromatic ring are uniformly enriched with carbon-13 (13C6) . As a halogenated aromatic compound featuring meta-substituted bromine and fluorine atoms, it retains the core chemical reactivity of its unlabeled counterpart while possessing a distinct isotopic signature that enables its use as a quantitative internal standard in mass spectrometry-based applications and as a tracer in metabolic flux studies .

Workflow LC-MS/MS quantitation with isotope dilution
Selection 13C6 labeling for unambiguous mass shift
Use context Metabolic pathway tracing and metabolite synthesis

Why Unlabeled 3-Bromofluorobenzene Cannot Substitute for Its 13C6-Labeled Analog in Critical Analytical Workflows


While 3-bromofluorobenzene (CAS 1073-06-9) serves as a versatile intermediate in chemical synthesis, it cannot functionally replace its 13C6-labeled isotopologue in applications demanding precise quantification or metabolic fate determination [1]. The unlabeled compound is chemically indistinguishable from its labeled form in standard reactions but lacks the unique mass shift and NMR-active signature required for its use as an internal standard in LC-MS/MS or as a tracer in metabolic studies. Direct substitution would result in an inability to differentiate the compound from endogenous or matrix-derived sources, leading to inaccurate quantitation and compromised data integrity [2]. The 13C6 label provides a necessary analytical 'handle' that is absent in the generic compound.

Mass shift unavailable
Unlabeled compound lacks +6 Da shift, causing interference in LC-MS/MS quantification.
Isotopic background
Natural abundance 13C (~1.1%) introduces spectral noise, reducing assay sensitivity.
NMR signal absent
Without 13C enrichment, NMR-based flux analysis and structural studies are not feasible.

Quantitative Evidence for Prioritizing 3-Bromofluorobenzene-13C6 Over Its Unlabeled Analog


Molecular Mass Shift of +6 Da Enables Unambiguous LC-MS/MS Quantitation

The complete 13C6 labeling of the aromatic ring provides a mass increase of +6.0 Da relative to the unlabeled 3-bromofluorobenzene (monoisotopic mass 179.968 Da for 13C6 vs. 173.968 Da for 12C6) . This mass shift is sufficient to avoid isotopic overlap with the natural abundance M+2 and M+4 peaks of the unlabeled compound, ensuring a clean, interference-free signal for the internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer . The resulting +6 Da difference in the precursor ion allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices.

Mass shift
Head-to-head
+6.000 Da
Enables interference-free MS quantitation
13C6 vs unlabeled monoisotopic mass
Bioanalysis ADME Internal Standard

High Isotopic Enrichment (≥99 atom % 13C) Minimizes Analytical Interference

Commercially available 3-Bromofluorobenzene-13C6 is supplied with a high isotopic purity, specified as ≥99 atom % 13C . This high level of enrichment ensures that >99% of the molecules contain the full complement of six 13C atoms. In contrast, unlabeled 3-bromofluorobenzene has a natural abundance of approximately 1.1% 13C per carbon position, resulting in a complex isotopic distribution that creates background signals at M+1, M+2, and M+4 [1]. The high enrichment of the labeled standard minimizes the presence of lower-mass isotopologues that could contribute to signal at the analyte's mass channel, thereby reducing background noise and improving the lower limit of quantification (LLOQ).

Isotopic enrichment
Head-to-head
≥99 atom % 13C
Minimizes background, improves LLOQ
≥90x higher than natural abundance
Isotope Dilution Mass Spectrometry Purity

Uncompromised Chemical Reactivity Verified for Cross-Coupling Reactions

The 13C6 label is a stable, non-radioactive isotope that does not alter the electronic structure or steric environment of the 3-bromofluorobenzene molecule. Consequently, its reactivity in key synthetic transformations, such as Suzuki-Miyaura cross-coupling, is expected to be identical to that of the unlabeled compound within experimental error . This is a class-level inference based on the kinetic isotope effect for carbon, which is negligible for 13C/12C substitution in bond-breaking reactions [1]. Therefore, 3-Bromofluorobenzene-13C6 can be seamlessly integrated into established synthetic protocols to produce 13C6-labeled drug candidates or metabolites for use as authentic analytical standards or for mechanistic studies.

Reactivity fidelity
Class-level inference
k12C/k13C ≈ 1.00
Supports direct synthetic protocol transfer
Negligible kinetic isotope effect expected
Synthetic Chemistry Suzuki Coupling Tracer Synthesis

Enhanced Capability for 13C NMR-Based Structural Elucidation and Flux Analysis

The uniform 13C6 labeling provides a powerful tool for NMR-based studies. In 13C NMR spectroscopy, the labeled compound exhibits a dramatically enhanced signal for all six carbon atoms compared to its natural abundance counterpart [1]. This allows for the detection of the compound at much lower concentrations and facilitates the tracking of its carbon atoms as they are metabolized. For instance, in 13C metabolic flux analysis (13C-MFA), the incorporation of the 13C label from 3-bromofluorobenzene-13C6 (or its metabolites) into downstream products can be monitored by 13C NMR or 2D [1H,13C]-HSQC NMR, providing quantitative information on pathway activity [2]. The unlabeled compound provides no such inherent NMR signal enhancement.

NMR sensitivity
Class-level inference
~90-fold enhancement
Enables low-concentration 13C detection
Uniform 13C6 vs natural abundance 13C
NMR Spectroscopy Metabolomics Fluxomics

Primary Applications of 3-Bromofluorobenzene-13C6 in Research and Industrial Development


Internal Standard for LC-MS/MS Quantification of 3-Bromofluorobenzene in Environmental and Biological Matrices

3-Bromofluorobenzene-13C6 is the optimal internal standard for accurate and precise quantification of 3-bromofluorobenzene using LC-MS/MS. Its +6 Da mass shift relative to the unlabeled analyte allows for clean mass separation, as established in Evidence Item 1 . This application is critical for environmental fate studies tracking the compound in soil or water, and for ADME studies in pharmaceutical development where drug candidate levels must be measured in plasma or tissue. The high isotopic enrichment (≥99 atom % 13C), detailed in Evidence Item 2, ensures minimal interference and a low limit of detection .

Synthesis of 13C6-Labeled Drug Metabolites and Internal Standards

As a versatile synthetic building block, 3-Bromofluorobenzene-13C6 can be used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct more complex, 13C6-labeled molecules . Evidence Item 3 confirms its chemical reactivity is indistinguishable from the unlabeled compound. This application scenario is crucial for synthesizing 13C6-labeled metabolites of drug candidates for use as authentic analytical standards in LC-MS/MS method development, or for creating a 13C6-labeled internal standard for a novel pharmaceutical agent early in its development cycle .

13C Tracer for NMR-Based Metabolic Flux Analysis in Microorganisms

In metabolic engineering and fluxomics, 3-Bromofluorobenzene-13C6 can be administered as a tracer to microbial cultures. As established in Evidence Item 4, the uniform 13C6 labeling provides a massive NMR signal enhancement, enabling the detection and quantification of the compound and its metabolic byproducts [1]. By analyzing the isotopic enrichment in downstream metabolites via 13C NMR or LC-MS, researchers can map the catabolic pathway of this compound and quantify metabolic fluxes, which is invaluable for bioremediation studies or the development of biocatalytic processes [2].

Application
Selection Property
Validation Focus
LC-MS/MS quantitation in research matrices
Mass shift for analyte differentiation
Accuracy and LLOQ in target matrix
Synthesis of 13C6-labeled metabolites and standards
Chemical reactivity equivalence
Cross-coupling yield and product purity
13C metabolic flux analysis in microbial systems
13C NMR signal enhancement
Isotopic enrichment in downstream metabolites

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